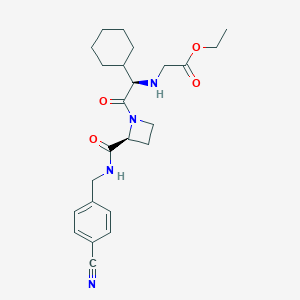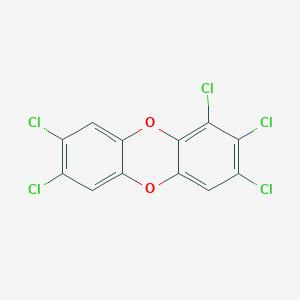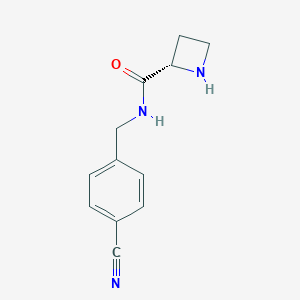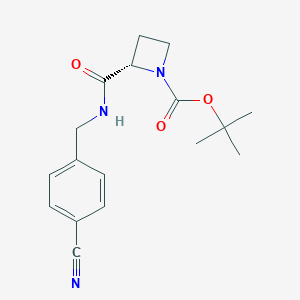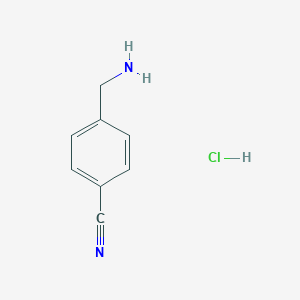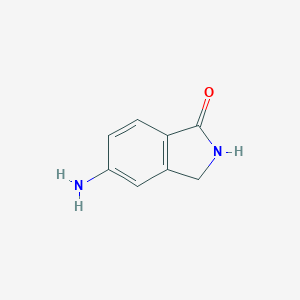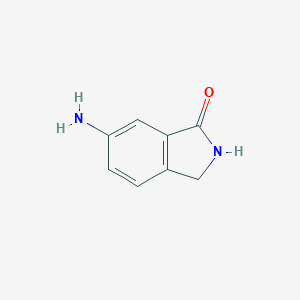![molecular formula C16H17N3OS B131781 2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol CAS No. 145096-24-8](/img/structure/B131781.png)
2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol is a synthetic compound that belongs to the class of benzothiazole derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical and biological properties.
Mechanism of Action
The mechanism of action of 2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol is not fully understood. However, it has been suggested that it exerts its biological effects through the inhibition of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to modulate various signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to exhibit antioxidant effects by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation. Furthermore, it has been shown to exhibit anticancer effects by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol in lab experiments is its ability to selectively target specific enzymes and signaling pathways. It also exhibits low toxicity, making it a safe compound to use in various experiments. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Future Directions
There are several future directions for the study of 2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol. One direction is to further investigate its potential as a fluorescent probe for the detection of various biomolecules. Another direction is to study its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammatory disorders. Furthermore, future studies could focus on improving its solubility and bioavailability to enhance its efficacy in various experiments.
Synthesis Methods
2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol can be synthesized using various methods, including the condensation reaction of 2-aminothiophenol and 3-pyridinemethanol. The reaction is carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions. The resulting product is then purified using column chromatography, yielding a white crystalline powder.
Scientific Research Applications
2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of various biomolecules, such as proteins and nucleic acids.
properties
CAS RN |
145096-24-8 |
|---|---|
Molecular Formula |
C16H17N3OS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
4,5,7-trimethyl-2-(pyridin-3-ylmethylamino)-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C16H17N3OS/c1-9-10(2)14(20)11(3)15-13(9)19-16(21-15)18-8-12-5-4-6-17-7-12/h4-7,20H,8H2,1-3H3,(H,18,19) |
InChI Key |
CPOKLAZBYHVJKJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CN=CC=C3)C)O)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CN=CC=C3)C)O)C |
synonyms |
6-Benzothiazolol, 4,5,7-trimethyl-2-[(3-pyridinylmethyl)amino]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl (1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B131703.png)
